(Bromomethyl)cyclopropane

描述

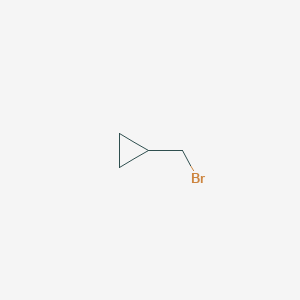

(Bromomethyl)cyclopropane is an organic compound with the chemical formula C4H7Br. It is a derivative of cyclopropane, where a bromomethyl group is attached to the cyclopropane ring. This compound is known for its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclopropane can be synthesized through various methods. One common method involves the bromination of cyclopropylmethanol using phosphorus tribromide or bromine in the presence of a base . Another method includes the reaction of cyclopropylmethanol with cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of cyclopropylmethanol under controlled conditions to ensure high yield and purity. The use of highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide can enhance the reaction efficiency .

化学反应分析

Substitution Reactions

The bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions under various conditions:

Table 1: Representative Substitution Reactions

Key mechanistic features:

-

SN2 pathway dominates in polar aprotic solvents (e.g., DMF, DMSO)

-

Steric hindrance from the cyclopropane ring reduces reaction rates compared to linear analogs

Radical-Mediated Transformations

The cyclopropylmethyl radical undergoes rapid ring-opening (k = 1.2×10⁸ s⁻¹ at 37°C) :

Table 2: Radical Reaction Pathways

| Initiator | Conditions | Major Products | Selectivity | Source |

|---|---|---|---|---|

| AIBN | Benzene, 80°C | 1,4-Dienes via β-scission | 73% | |

| Fe(acac)₃ | THF, -20°C | Cross-coupled alkenes | 68% | |

| UV light (254 nm) | Hexanes, 25°C | Hexa-1,4-diene derivatives | 81% |

Notable applications:

-

Serves as a mechanistic probe in enzyme-catalyzed reactions due to rapid radical interconversion

-

Enables stereoselective synthesis of 1,4-dienes via iron-catalyzed cross-coupling

Ring-Opening/Expansion Reactions

Strain relief drives cyclopropane ring modifications:

Table 3: Ring-Opening Pathways

Kinetic profile :

Coupling Reactions

Palladium and iron catalysts enable cross-couplings:

Table 4: Catalytic Coupling Systems

Optimization parameters:

Stability Considerations

Critical degradation pathways:

textThermal decomposition (T > 40°C): This compound → 3-Bromo-1-propene + Ethene k = 2.3×10⁻⁴ s⁻¹ at 50°C [4]

Storage recommendations :

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, particularly in radical chemistry and strain-driven transformations. Recent advances in catalytic systems continue to expand its synthetic utility while addressing historical challenges in controlling ring-opening side reactions .

科学研究应用

Synthetic Intermediates in Organic Chemistry

(Bromomethyl)cyclopropane serves as a critical synthetic intermediate in various chemical reactions. Its strained cyclopropane ring structure imparts high reactivity, making it valuable in the synthesis of complex molecules. Notably, it is utilized for introducing the cyclopropylmethyl group into larger molecular frameworks, which is essential for developing new pharmaceuticals and agrochemicals .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is often involved in the final steps of synthesizing active pharmaceutical ingredients due to its ability to undergo nucleophilic substitutions and other transformations. The high purity of this compound, often exceeding 95%, is crucial for minimizing impurities in the final pharmaceutical products .

Methodologies for Synthesis

Recent advancements have focused on improving the synthesis methods for this compound to enhance yield and purity. For instance, a method involving cyclopropylmethanol as a starting material has been developed, allowing for high productivity under controlled conditions .

This compound derivatives have been explored for their potential as therapeutic agents. Research has indicated that compounds derived from this compound exhibit activity against specific biological targets, including protein tyrosine phosphatases, which play a role in various diseases, including cancer and addiction disorders .

Case Studies

- Case Study 1: Development of PTPRD Inhibitors

- Case Study 2: Synthesis of Novel Dienes

作用机制

The mechanism of action of (Bromomethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The bromine atom can be easily substituted by nucleophiles, leading to the formation of various products. The cyclopropane ring can undergo ring-opening reactions, especially under radical conditions, resulting in the formation of different functional groups .

相似化合物的比较

- Cyclopropylmethyl chloride

- Cyclopropylmethyl iodide

- Cyclopropylmethyl fluoride

Comparison: (Bromomethyl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloride, iodide, and fluoride counterparts. The bromine atom is a better leaving group, facilitating substitution reactions more readily. Additionally, the cyclopropane ring imparts significant ring strain, making it more susceptible to ring-opening reactions .

生物活性

(Bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide, is a compound with the chemical formula CHBr and CAS Number 7051-34-5. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant case studies.

This compound is characterized by its molecular weight of 135.00 g/mol and a density of approximately 1.5 g/cm³. It has a boiling point of 106 °C at 760 mmHg and a flash point of 41.7 °C, indicating its volatile nature. The compound can be synthesized through various methods, including the use of cyclopropylmethanol under specific conditions that favor high purity and yield .

Synthesis Overview

Biological Activity

The biological activity of this compound primarily stems from its role as a biochemical reagent in life sciences research. Its structural properties allow it to act as a versatile synthetic building block in the development of various bioactive compounds.

Potential Applications

- Synthetic Intermediate : It serves as an important intermediate in synthesizing other biologically active compounds, particularly those involving cyclopropylmethyl groups .

- Pharmacological Research : Studies indicate that derivatives of this compound may exhibit significant pharmacological activities, including interactions with opioid receptors, which are crucial for pain management and addiction therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Opioid Ligands : Research has identified ligands derived from this compound that possess mixed micro agonist/delta antagonist activities, showing promise for developing new analgesics with reduced side effects .

- Neuronal Activity Modulation : A derivative was found to inhibit hyperexcitability in rat hippocampal neurons, suggesting potential applications in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds derived from this compound. The SAR studies indicate that modifications to the cyclopropylmethyl moiety can significantly influence binding affinity and functional activity at various biological targets.

Key Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (Bromomethyl)cyclopropane in organic chemistry?

this compound is synthesized via alkylation reactions, often using cyclopropane derivatives and brominating agents. For example, it can be prepared by reacting tert-butyl piperazine-1-carboxylate with this compound in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by purification via column chromatography . Alternative methods involve nucleophilic substitution under conditions like K₂CO₃ in dimethylformamide (DMF) at 60°C .

Q. How should researchers handle and store this compound to ensure stability?

Due to its sensitivity to temperature and moisture, store this compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Use anhydrous solvents and moisture-free reaction setups to prevent decomposition . Refractive index (n²⁰/D: 1.457) and density (1.392 g/mL at 25°C) data can aid in quality verification during storage .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm cyclopropane ring integrity and bromomethyl group position (¹H and ¹³C NMR).

- GC-MS : For purity assessment (boiling point: 105–107°C) .

- SMILES/InChI validation : Use computational tools to cross-verify structural descriptors (e.g., SMILES: BrCC1CC1; InChIKey: AEILLAXRDHDKDY-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions to minimize side products?

Optimize catalysts and solvents to suppress undesired pathways. For example:

- Iron-catalyzed cross-couplings : Use FeCl₃ with Grignard reagents to synthesize 1,4-dienes, avoiding β-hydride elimination .

- Radical-mediated reactions : Control temperature and stoichiometry to prevent cyclopropane ring fragmentation (e.g., via halogen atom transfer pathways) .

- Contrast DCM (for Boc-protection reactions ) with DMF (for SN2 reactions ) to balance reactivity and stability.

Q. What strategies mitigate cyclopropane ring fragmentation during radical-mediated reactions involving this compound?

Computational modeling (e.g., ROMO62x/def2tzvp level) predicts that bromine atom abstraction is less favorable than iodine, increasing staffane formation risk. To mitigate:

- Use iodine-containing substrates to favor productive propagation.

- Adjust reaction time and temperature to disfavor oligomerization .

Q. How does the cyclopropane ring influence reactivity in nucleophilic substitution compared to non-cyclic analogs?

The cyclopropane ring’s angle strain increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the ring may reduce accessibility. Compare with 2-bromo-1,1-dimethylcyclopropane, where methyl groups further hinder substitution .

Q. What are the implications of solvent choice on reaction kinetics in SN2 reactions with this compound?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving reaction rates. In contrast, non-polar solvents (e.g., DCM) are preferable for acid-sensitive reactions but may slow kinetics. Validate via kinetic studies under varying dielectric conditions .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

Verify purity via chromatography and spectroscopic methods. For example, discrepancies in boiling points (105–107°C vs. 106°C) may arise from impurities or measurement techniques (e.g., ambient pressure vs. reduced pressure) .

Q. What role does this compound play in designing bioactive molecules?

It serves as a cyclopropylmethyl building block in drug candidates. For example, it is used to synthesize KCNQ2 openers for neuronal hyperexcitability studies and δ-peptide foldamers with stable helical conformations .

Q. How can computational tools aid in predicting reaction outcomes with this compound?

Density functional theory (DFT) calculations (e.g., transition state analysis) can predict regioselectivity in cross-couplings and radical pathways. Tools like Gaussian or ORCA are recommended for modeling cyclopropane ring stability under reaction conditions .

属性

IUPAC Name |

bromomethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILLAXRDHDKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220785 | |

| Record name | Bromomethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-34-5, 1219805-93-2 | |

| Record name | (Bromomethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1219805-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8ZPP7X54B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。